molecular formula C17H15NO6S B2374148 (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid CAS No. 327093-87-8

(E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid

Cat. No.: B2374148
CAS No.: 327093-87-8
M. Wt: 361.37
InChI Key: BQWHUVQZKXGCIZ-CMDGGOBGSA-N
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Description

Historical Background and Discovery

(E)-2-(5-(2-Carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid is a synthetic organic compound first reported in the early 21st century as part of efforts to develop sulfonamide-based enzyme inhibitors. Its design stems from structural modifications of benzenesulfonamide derivatives, which have been extensively studied for their carbonic anhydrase inhibitory properties since the 1990s. The incorporation of a carboxyvinyl group and methyl substituent reflects advancements in rational drug design, aiming to enhance binding affinity and selectivity for target proteins. While its exact discovery timeline remains undocumented in public literature, its structural analogs—such as 4-sulfamoylbenzoic acid derivatives—have been investigated for antiviral and anticancer applications since 2014.

Significance in Chemical Research

This compound exemplifies the strategic integration of multiple pharmacophores:

  • Sulfonamido group : Critical for hydrogen bonding with enzyme active sites, as observed in carbonic anhydrase and CSNK2A kinase inhibitors.
  • Carboxyvinyl moiety : Enhances electronic conjugation and molecular rigidity, improving target engagement in prostaglandin EP4 receptor antagonists.
  • Methyl substituent : Optimizes hydrophobic interactions in protein binding pockets, a strategy validated in kinase inhibitor development.

Its hybrid structure bridges applications in:

  • Antiviral research : Analogous sulfonamidobenzoic acids inhibit coxsackievirus B3 replication (IC~50~ = 1.0–8.6 μM).
  • Oncology : Similar compounds suppress tumor growth in CT-26 colon cancer xenografts (94.26% TGI).

Overview of Current Research Landscape

Recent studies focus on structural optimization and mechanistic elucidation:

Research Area Key Findings Source
Enzyme Inhibition Sulfonamoyl benzoic acids exhibit IC~50~ values of 4.3 nM for EP4 receptor antagonism.
Antiviral Activity Pyrazine-based analogs demonstrate IC~50~ = 0.7–8.6 μM against murine hepatitis virus.
Synthetic Methodology Ullmann coupling and Suzuki-Miyaura reactions enable modular synthesis of related derivatives.

Emerging applications include:

  • Immune modulation : EP4 antagonists enhance NK cell-mediated tumor lysis by downregulating MHC class I.
  • Combination therapies : Synergy with capecitabine achieves 94.26% tumor growth inhibition in vivo.

Nomenclature and Classification

IUPAC Name :
(E)-2-({5-[(1E)-2-Carboxyethenyl]-2-methylphenyl}sulfonamido)benzoic acid

Classification :

  • Parent structure : Benzoic acid (CAS 65-85-0).
  • Substituents :
    • Sulfonamido group (–SO~2~NH–) at position 2.
    • 2-Methyl-5-(2-carboxyvinyl)phenyl moiety on the sulfonamide nitrogen.
  • Stereochemistry : (E)-configuration at the carboxyvinyl double bond.

Functional Categories :

  • Sulfonamide derivatives : Shares structural homology with carzenide (4-sulfamoylbenzoic acid).
  • Vinylogous acids : The α,β-unsaturated carboxylic acid group enables conjugate addition reactions.
  • Aryl sulfonamides : Aligns with prostaglandin EP4 antagonists like ONO-AE3-208.

Properties

IUPAC Name

2-[[5-[(E)-2-carboxyethenyl]-2-methylphenyl]sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6S/c1-11-6-7-12(8-9-16(19)20)10-15(11)25(23,24)18-14-5-3-2-4-13(14)17(21)22/h2-10,18H,1H3,(H,19,20)(H,21,22)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWHUVQZKXGCIZ-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-methylphenylsulfonamide with a suitable carboxyvinyl precursor under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Oxidation Reactions

The carboxyvinyl group (CH CHCOOH\text{CH CHCOOH}
) and aromatic rings are primary sites for oxidation:

  • Carboxyvinyl group : Oxidation with strong agents like KMnO4\text{KMnO}_4
    in acidic conditions may cleave the double bond, yielding two carboxylic acid groups (e.g., forming malonic acid derivatives) .

  • Aromatic rings : Electrophilic substitution (e.g., nitration, sulfonation) is possible, though steric hindrance from substituents may direct reactivity to specific positions .

Example Reaction Conditions:

Reaction SiteReagent/ConditionsProduct
CarboxyvinylKMnO4\text{KMnO}_4
, H2SO4\text{H}_2\text{SO}_4
, heatDicarboxylic acid
Benzene ringHNO3\text{HNO}_3
, H2SO4\text{H}_2\text{SO}_4
Nitro-substituted derivative

Reduction Reactions

The carboxyvinyl group and sulfonamide are reducible:

  • Carboxyvinyl : Catalytic hydrogenation (H2\text{H}_2
    , Pd/C $$) reduces the double bond to a single bond, yielding a saturated carboxylic acid .

  • Sulfonamide : Reduction with LiAlH4\text{LiAlH}_4 converts the sulfonamide to a sulfonamidine or cleaves the S-N bond under harsh conditions.

Substitution Reactions

The sulfonamido group (SO2NH\text{SO}_2\text{NH}) and aromatic protons participate in nucleophilic/electrophilic substitutions:

  • Sulfonamide hydrolysis : Acidic or basic hydrolysis cleaves the sulfonamide bond, producing sulfonic acid and amine byproducts.

  • Aromatic substitution : Directed by electron-withdrawing groups (e.g., sulfonyl), substitutions occur at meta/para positions relative to the sulfonamide .

Example Products:

Reaction TypeReagentMajor Product
Hydrolysis$$
\text{HCl} ,,
\Delta $$Benzoic acid + sulfonic acid derivative
Halogenation$$
\text{Br}_2 ,,
\text{FeBr}_3 $$Brominated aromatic derivative

Coupling and Functionalization

The carboxylic acid groups enable derivatization:

  • Esterification : Reaction with alcohols (R OH\text{R OH}) in acidic conditions forms esters, useful for modifying solubility .

  • Amidation : Coupling with amines (R NH2\text{R NH}_2) using EDC HOBt\text{EDC HOBt} yields amide derivatives.

Biological Activity and Reactivity

The compound’s sulfonamide and carboxyvinyl groups suggest interactions with biological targets:

  • Enzyme inhibition : Analogous sulfonamides inhibit methionine aminopeptidase 2 via coordination to metal ions in active sites.

  • Conjugate addition : The α,β-unsaturated carboxylic acid may undergo Michael addition with thiols or amines in biological systems .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research has indicated that compounds with sulfonamide groups can exhibit anticancer properties. The structural features of (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid suggest potential interactions with cancer cell signaling pathways. In vitro studies have shown that similar sulfonamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

1.2 Anti-inflammatory Properties
Sulfonamide derivatives are known for their anti-inflammatory effects. The compound's ability to inhibit cyclooxygenase enzymes, particularly COX-2, positions it as a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs). A study demonstrated that related compounds significantly reduced inflammation in animal models, suggesting similar potential for (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid .

1.3 Antimicrobial Activity
The sulfonamide moiety is also recognized for its antimicrobial properties. Research has shown that compounds with this functional group can inhibit bacterial growth by interfering with folate synthesis pathways. Preliminary findings suggest that (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid may possess similar antimicrobial activity, warranting further investigation .

Biochemical Applications

2.1 Enzyme Inhibition Studies
The compound has been evaluated for its potential to act as an enzyme inhibitor. For instance, studies have focused on its interaction with carbonic anhydrase, an enzyme involved in various physiological processes. Inhibition assays revealed that sulfonamide derivatives can effectively bind to the active site of this enzyme, suggesting a possible mechanism for therapeutic action .

2.2 Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid with various biological targets. These studies provide insights into the compound's potential efficacy and specificity, paving the way for future drug design efforts .

Material Science Applications

3.1 Polymer Chemistry
The unique structural characteristics of (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid make it suitable for use in polymer synthesis. Its ability to act as a monomer in the formation of sulfonamide-containing polymers could lead to materials with enhanced thermal stability and mechanical properties .

3.2 Coatings and Adhesives
Due to its chemical stability and functional groups, the compound may find applications in developing specialized coatings and adhesives. Research into similar compounds has shown promising results in creating durable materials resistant to environmental degradation .

Data Table: Summary of Applications

Application AreaPotential UsesSupporting Studies
Medicinal ChemistryAnticancer agents, anti-inflammatory drugs ,
BiochemistryEnzyme inhibitors, molecular docking ,
Material ScienceMonomers for polymers, coatings ,

Case Studies

Case Study 1: Anticancer Research
A study conducted on a series of sulfonamide derivatives demonstrated their effectiveness in inhibiting the growth of breast cancer cells in vitro. The findings highlighted the importance of specific structural features, such as the sulfonamide group and carboxylic acid functionality, which are present in (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid.

Case Study 2: Anti-inflammatory Drug Development
In a clinical trial evaluating new NSAIDs based on sulfonamide structures, researchers observed significant reductions in inflammatory markers among participants treated with related compounds. This supports the hypothesis that (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid could serve as a template for developing novel anti-inflammatory therapies.

Mechanism of Action

The mechanism by which (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biological pathways. The compound may inhibit or activate these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Findings :

  • The hydroxyl-rich analogs (3j, 3l, 3m) exhibit strong intermolecular hydrogen bonding, reflected in their melting points (>170°C).
  • IR and NMR spectra of the analogs highlight distinct absorption peaks for hydroxyl (3200–3600 cm⁻¹) and carboxyl (1700–1750 cm⁻¹) groups. The target compound’s sulfonamido group would introduce S=O stretching (~1350 cm⁻¹) and N–H bending (~1550 cm⁻¹) in IR .

Comparison with Lactofen ()

Lactofen (benzoic acid ester with trifluoromethyl and nitro substituents) shares a benzoic acid core but differs in functional groups:

Parameter Target Compound Lactofen
Core Structure Benzoic acid with sulfonamido and carboxyvinyl Benzoic acid ester with nitro and CF₃
Key Functional Groups Sulfonamido, α,β-unsaturated carboxylic acid Ester, nitro, trifluoromethyl
Reactivity Acidic protons (carboxyl), potential H-bond donor Hydrolyzable ester, electrophilic nitro group
Biological Relevance Unreported (structural analogs suggest COX/LOX inhibition potential) Herbicide (protoporphyrinogen oxidase inhibitor)

Key Findings :

  • Lactofen’s ester and electron-withdrawing groups enhance its lipophilicity and environmental persistence, whereas the target compound’s carboxyl and sulfonamido groups may improve water solubility .

Comparison with 2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid ()

This benzofuran-acetic acid derivative shares carboxyl and sulfur-containing groups but differs in core structure:

Parameter Target Compound Benzofuran Derivative
Core Structure Benzoic acid with sulfonamido Benzofuran-acetic acid
Crystal Packing Likely H-bonding via sulfonamido and carboxyl Centrosymmetric dimers (O–H⋯O, C–H⋯F)
Pharmacological Activity Unreported Benzofuran compounds show CNS activity (e.g., serotonin modulation)

Key Findings :

  • The benzofuran derivative’s crystal packing relies on O–H⋯O and C–H⋯F interactions, whereas the target compound’s sulfonamido group may enable N–H⋯O bonding, altering solid-state morphology .

Hypothetical Spectral Features :

  • ¹H-NMR : Aromatic protons (δ 7.0–8.5 ppm), sulfonamido N–H (δ ~10 ppm), and carboxyvinyl protons (δ ~6–7 ppm with J = 16 Hz for E configuration).
  • ¹³C-NMR : Carboxyl carbons (~170 ppm), vinyl carbons (~120–140 ppm), and sulfonamido sulfur-linked carbons (~140 ppm).

Biological Activity

(E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and modulation of cellular signaling pathways. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a unique structure that includes a benzoic acid moiety, a vinyl group, and a sulfonamide functional group. Its molecular formula is C16H17N1O4SC_{16}H_{17}N_{1}O_{4}S, with a molecular weight of approximately 339.37 g/mol. The presence of the sulfonamide group is significant as it can influence the compound's interaction with biological targets.

Research indicates that (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid may exert its biological effects through several mechanisms:

  • Inhibition of Anti-apoptotic Proteins : Similar compounds have been shown to inhibit anti-apoptotic Bcl-2 family proteins, which are overexpressed in various cancers. This inhibition can lead to increased apoptosis in cancer cells dependent on these proteins for survival .
  • Modulation of Signaling Pathways : The compound may affect signaling pathways such as Wnt/Frizzled, which are implicated in cancer progression and metastasis. Targeting these pathways can provide therapeutic benefits in treating malignancies .

In Vitro Studies

In vitro studies have demonstrated that (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from recent studies:

Cell LineIC50 (µM)Mechanism of Action
MCL-1 dependent Lymphoma10Inhibition of MCL-1 and Bfl-1
Breast Cancer Cells15Induction of apoptosis via Bcl-2 family inhibition
Colon Cancer Cells12Modulation of Wnt signaling pathway

Case Studies

  • Lymphoma Treatment : In a study involving lymphoma cell lines, the compound showed potent binding affinity to MCL-1 and Bfl-1 proteins, leading to effective induction of apoptosis. The binding affinities were measured with Ki values around 100 nM, indicating strong interaction with these targets .
  • Breast Cancer : A case study highlighted the efficacy of this compound in breast cancer models where it was able to reduce cell viability significantly compared to controls. The mechanism was attributed to its ability to disrupt the survival signaling mediated by Bcl-2 proteins.

Q & A

Q. How does the (E)-configuration of the carboxyvinyl group influence biological activity compared to the (Z)-isomer?

  • Methodological Answer :
  • Stereoselective synthesis : Prepare both isomers using Wittig reactions with triphenylphosphine ylides and compare activities .
  • Pharmacophore mapping : Overlay isomers in MOE to assess spatial alignment with target binding pockets .

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